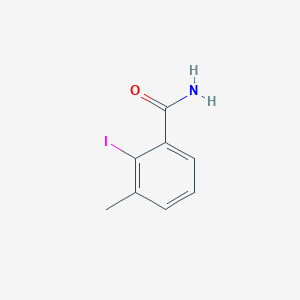

2-Iodo-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNGKYGLSXVGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-3-methylbenzamide (CAS 887234-41-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Iodo-3-methylbenzamide is a substituted aromatic amide that, while not extensively documented in mainstream literature, holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—an ortho-iodo group and a meta-methyl group on the benzamide scaffold—offers a valuable platform for the synthesis of more complex molecular architectures. The presence of the iodo group, in particular, opens up a wide array of synthetic possibilities, most notably for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of 2-Iodo-3-methylbenzamide, with a focus on its utility for professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and storage. Below is a summary of the available data for 2-Iodo-3-methylbenzamide.

| Property | Value | Source(s) |

| CAS Number | 887234-41-5 | [1][2] |

| Molecular Formula | C₈H₈INO | [1][2] |

| Molecular Weight | 261.06 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% or ≥98% | [2] |

| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

| InChI | 1S/C8H8INO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | [2] |

| InChIKey | ZDNGKYGLSXVGAA-UHFFFAOYSA-N | |

| SMILES | O=C(N)C1=CC=CC(C)=C1I | [1] |

Synthesis of 2-Iodo-3-methylbenzamide: A Plausible Experimental Protocol

While a specific, peer-reviewed synthesis protocol for 2-Iodo-3-methylbenzamide is not widely published, a standard and reliable method can be proposed based on the amidation of its corresponding carboxylic acid, 2-Iodo-3-methylbenzoic acid. This two-step process, involving the formation of an acyl chloride followed by amination, is a cornerstone of organic synthesis.

Step 1: Synthesis of 2-Iodo-3-methylbenzoyl chloride

The initial step involves the activation of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

-

2-Iodo-3-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Iodo-3-methylbenzoic acid (1 equivalent) in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with gentle stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene).

-

Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-Iodo-3-methylbenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of 2-Iodo-3-methylbenzamide

The acyl chloride is then reacted with an ammonia source to form the primary amide.

Materials:

-

Crude 2-Iodo-3-methylbenzoyl chloride from Step 1

-

Aqueous ammonium hydroxide (NH₄OH) or ammonia gas

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the crude 2-Iodo-3-methylbenzoyl chloride in anhydrous DCM or THF in a flask cooled in an ice bath (0°C).

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 3-5 equivalents) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and add water to dissolve the ammonium chloride salt.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Iodo-3-methylbenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-Iodo-3-methylbenzamide.

Potential Applications in Drug Discovery and Development

2-Iodo-3-methylbenzamide serves as a valuable intermediate, or "building block," for the synthesis of more complex molecules, particularly in the context of drug discovery. Its utility stems from the reactivity of the iodo and amide functional groups.

1. Scaffold for Cross-Coupling Reactions:

The carbon-iodine bond is relatively weak, making the 2-position of the benzamide ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl systems and the introduction of diverse functional groups.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biphenyl derivatives.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of N-aryl compounds.

-

Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines.

The ability to introduce a wide range of substituents at the 2-position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Diagram of Potential Cross-Coupling Reactions:

Caption: Versatility of 2-Iodo-3-methylbenzamide in cross-coupling reactions.

2. Modification of the Amide Group:

The primary amide functionality can also be a site for further chemical modification. While generally stable, it can undergo reactions such as N-alkylation or be used as a handle for further synthetic transformations. The related compound, 2-Iodo-N-methylbenzamide, has been investigated as a model system in studies of inflammatory diseases, suggesting that N-substituted derivatives of 2-Iodo-3-methylbenzamide could be of interest.[4]

3. Fragment-Based Drug Discovery:

In fragment-based drug discovery (FBDD), small molecules like 2-Iodo-3-methylbenzamide can be screened for weak binding to a biological target. If a binding event is detected, the fragment can then be elaborated into a more potent lead compound. The iodo group provides an excellent vector for such elaboration using the cross-coupling reactions mentioned above.

Predicted Spectral Properties

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm) due to the three adjacent protons on the benzene ring.

-

Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, which may be diastereotopic. Their chemical shift can be highly variable depending on the solvent and concentration.

-

Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.2-2.5 ppm) for the -CH₃ group.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A peak in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon bearing the iodine atom (C-I) will be shifted upfield compared to a C-H bond.

-

Methyl Carbon: A peak in the upfield region (typically δ 15-25 ppm).

IR Spectroscopy:

-

N-H Stretching: Two medium to sharp bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1630-1690 cm⁻¹.

-

N-H Bending (Amide II band): A medium to strong absorption in the region of 1590-1650 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C-I Stretching: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound.

-

Characteristic Fragments: Fragmentation may involve the loss of the amide group (-NH₂), the carbonyl group (-CO), and the iodine atom (-I). A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) would be a strong indicator of an iodo-substituted compound.

Safety and Handling

Based on available data, 2-Iodo-3-methylbenzamide should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

-

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Iodo-3-methylbenzamide is a valuable, albeit under-documented, chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its key feature is the ortho-iodo substituent, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular scaffolds. While detailed experimental data is sparse, its physicochemical properties, a plausible synthetic route, and predicted spectral characteristics can be reliably inferred from established chemical principles and data from closely related compounds. For researchers and scientists in drug development, 2-Iodo-3-methylbenzamide represents a strategic building block for the efficient construction of novel chemical entities for the exploration of new therapeutic targets.

References

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

PubChem. 2-iodo-N-methyl-N-[(3S)-pyrrolidin-3-yl]benzamide. [Link]

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]

-

Sadygov, R. G., & Yates, J. R. (2003). Code developments to improve the efficiency of automated MS/MS spectra interpretation. Journal of the American Society for Mass Spectrometry, 14(8), 906–913. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

The Steric Lock: 2-Substituted-3-Methylbenzamide Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic utility, and pharmacological optimization of 2-substituted-3-methylbenzamide derivatives.

Executive Summary

The 2-substituted-3-methylbenzamide scaffold represents a privileged structural motif in drug discovery, valued not merely for its direct receptor interaction but for its ability to enforce specific molecular conformations. Unlike simple benzamides (classic PARP inhibitors), the introduction of a substituent at the 2-position (ortho to the amide) combined with a 3-methyl group creates a "steric lock" . This steric congestion restricts bond rotation, forcing the amide moiety out of planarity or locking it into a bioactive conformation that reduces the entropic penalty of binding.

This guide analyzes the scaffold's role as a critical intermediate in the synthesis of quinazolinone alkaloids , PARP inhibitors , and kinase inhibitors , providing actionable protocols for its synthesis and derivatization.

Part 1: Structural Biology & Pharmacophore Analysis

The "Steric Lock" Mechanism

In a standard benzamide, the amide bond tends to be coplanar with the phenyl ring to maximize

-

Conformational Restriction: The amide bond is often forced orthogonal to the ring or into a stable gauche conformation.

-

Atropisomerism Potential: With sufficiently bulky R2 groups (e.g., Iodo, Nitro), the C(aryl)-C(carbonyl) bond rotation becomes restricted enough to generate separable atropisomers, a critical consideration for chiral drug development.

-

Hydrophobic Pocket Filling: The 3-methyl group is perfectly positioned to fill small hydrophobic pockets (lipophilic clefts) often found adjacent to the active sites of enzymes like PARP-1 and p38 MAP Kinase .

Pharmacophore Visualization

The following diagram illustrates the structural logic of the scaffold.

Caption: Structural logic of the 2-substituted-3-methylbenzamide scaffold showing the interplay between steric buttressing and conformational locking.

Part 2: Therapeutic Applications & Key Targets

Poly(ADP-ribose) Polymerase (PARP) Inhibition

While 3-aminobenzamide is a historic PARP probe, the 2-substituted-3-methyl derivatives serve as advanced precursors for tricyclic PARP inhibitors .

-

Mechanism: The amide group mimics the nicotinamide moiety of NAD+.

-

Cyclization: The 2-substituent (often an amino or nitro group) allows for cyclization with the amide nitrogen to form quinazolinone cores (e.g., 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one).

-

Advantage: These tricyclic derivatives have higher potency and metabolic stability than open-chain benzamides.

Kinase Inhibition (p38 MAPK & others)

2-Chloro-3-methylbenzamide is a vital building block for "Type II" kinase inhibitors.

-

Role: The benzamide moiety binds to the hinge region or the DFG-out pocket.

-

Derivatization: The 2-chloro group acts as a handle for Buchwald-Hartwig aminations to attach solubilizing tails or specificity-determining heteroaryl groups.

Bioactive Alkaloid Synthesis

The scaffold is the direct precursor to Vasicinone analogs (bronchodilators) and Luotonin A (topoisomerase I inhibitor). The 3-methyl group in these natural product analogs often modulates solubility and metabolic clearance.

Part 3: Synthetic Strategies & Protocols

The synthesis of these derivatives is non-trivial due to the steric crowding at the 2,3-positions. Standard amide couplings can be sluggish.

Synthetic Workflow Diagram

Caption: Synthetic pathways accessing the 2-amino and 2-halo derivatives for downstream medicinal chemistry applications.

Protocol: Synthesis of 2-Amino-3-methylbenzamide

This compound is the "master key" for accessing tricyclic drugs.

Reagents:

-

3-Methyl-2-nitrobenzoic acid (Starting Material)

-

Thionyl chloride (

) -

Ammonium hydroxide (

) -

Iron powder (Fe) / Ammonium chloride (

) or

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

Dissolve 3-methyl-2-nitrobenzoic acid (10 mmol) in dry toluene.

-

Add

(15 mmol) and a catalytic drop of DMF. -

Reflux for 3 hours until gas evolution (

, -

Why: The 2-nitro and 3-methyl groups create steric hindrance; thermal reflux is necessary to ensure complete activation.

-

-

Amidation:

-

Cool the reaction mixture to 0°C.

-

Slowly add the acid chloride solution to concentrated

(excess) at 0°C with vigorous stirring. -

Critical: Exothermic reaction. Maintain low temperature to prevent hydrolysis back to the acid.

-

Filter the precipitate (2-nitro-3-methylbenzamide) and wash with water.

-

-

Nitro Reduction (The "Bechamp" Modification):

-

Suspend the nitro-amide in Ethanol/Water (3:1).

-

Add Iron powder (5 equiv) and

(1 equiv). -

Reflux for 2 hours.

-

Why Fe/NH4Cl? Catalytic hydrogenation (

/Pd) can sometimes reduce the aromatic ring or cause hydrogenolysis of the amide if conditions are too harsh. Iron is chemoselective for the nitro group. -

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate to yield 2-amino-3-methylbenzamide .

-

Protocol: Cyclization to Quinazolinone (PARP Inhibitor Core)

-

Take 2-amino-3-methylbenzamide (1 equiv).[1]

-

React with a cyclic lactone (e.g.,

-butyrolactone) or a substituted aldehyde in the presence of an oxidant ( -

Heat in DMA (Dimethylacetamide) at 120°C.

-

Result: Formation of the tricyclic 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one skeleton.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the 2-substituted-3-methylbenzamide core in the context of PARP inhibition and antiproliferative activity.

| Substituent (R2) | Substituent (R3) | Conformational Effect | Biological Outcome (General) |

| -H | -CH3 | Planar / Free Rotation | Moderate PARP activity (Baseline). |

| -NH2 | -CH3 | H-bond donor to carbonyl | High Utility. Precursor to tricyclics; weak inhibitor alone. |

| -NO2 | -CH3 | High Steric Clash | Forces amide orthogonal. Inactive as inhibitor, good prodrug. |

| -Cl / -I | -CH3 | Steric Lock / Lipophilic | Kinase Scaffold. Used for hydrophobic pocket binding. |

| -OH | -CH3 | H-bond acceptor | Potential for intramolecular H-bond; alters solubility. |

Key Insight: The 2-amino derivative is rarely the final drug; it is the reactive handle that allows the medicinal chemist to build the "third ring," locking the bioactive conformation permanently (as seen in Rucaparib analogs).

References

-

Crystal Structure & Conformation: Gowda, B. T., et al. "Structure of N-(3-methylphenyl)-2-methylbenzamide." National Institutes of Health (PMC). Available at: [Link]

-

Synthetic Methodology (Quinazolinones): Sutherell, C., et al. "On the Synthesis and Reactivity of 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones."[2] University of Cambridge / Organic & Biomolecular Chemistry. Available at: [Link]

- Kinase Inhibitor Scaffolds: "Arylamino-substituted Benzamides as Kinase Inhibitors." Google Patents (WO2006039718A2).

-

PARP Inhibitor Design: "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chemical Properties: "2-Amino-3-methylbenzamide CID 14221807."[1][3] PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Iodo-3-methylbenzamide in Modern Drug Discovery

2-Iodo-3-methylbenzamide is a pivotal building block in contemporary medicinal chemistry, most notably for its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors represent a significant class of anticancer agents, and the ability to efficiently functionalize the 2-iodo-3-methylbenzamide core is crucial for the development of novel and more effective therapeutics.[1] The strategic placement of the iodide, an ortho-methyl group, and an amide functionality presents both challenges and opportunities in molecular synthesis. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—the cornerstone of modern synthetic chemistry—applied to this valuable substrate.[1] We will delve into the mechanistic nuances and provide detailed, field-proven protocols for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to unlock the synthetic potential of this versatile molecule.

Understanding the Substrate: The Interplay of Steric and Electronic Effects

The reactivity of 2-iodo-3-methylbenzamide in palladium-catalyzed cross-coupling is dictated by the interplay of its constituent parts:

-

The Iodide: As a leaving group, iodide is highly reactive in the oxidative addition step of the catalytic cycle, generally leading to faster reaction rates compared to bromides or chlorides.

-

The ortho-Methyl Group: This group introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, necessitating the use of specialized, bulky ligands to facilitate efficient oxidative addition and subsequent steps.

-

The Amide Group: The amide functionality can act as a directing group, influencing the regioselectivity of certain C-H activation reactions.[2][3] While less pronounced in standard cross-coupling of the C-I bond, its electronic and coordinating properties can still impact the overall reaction kinetics and catalyst stability.

A thoughtful selection of catalyst, ligand, base, and solvent is therefore paramount to overcoming the steric challenge posed by the ortho-methyl group while harnessing the inherent reactivity of the aryl iodide.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, a common motif in pharmaceuticals.[4][5][6] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or its ester.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] For a sterically hindered substrate like 2-iodo-3-methylbenzamide, the choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition to the sterically encumbered aryl iodide. Furthermore, these ligands accelerate the rates of reductive elimination.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Iodo-3-methylbenzamide with Phenylboronic Acid

Materials:

| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |

| 2-Iodo-3-methylbenzamide | C₈H₈INO | 261.06 | 261 mg | 1.0 | 1.0 |

| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 183 mg | 1.5 | 1.5 |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 4.5 mg | 0.02 | 0.02 |

| SPhos | C₂₇H₃₁O₂P | 410.51 | 16.4 mg | 0.04 | 0.04 |

| K₃PO₄ | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| Toluene | C₇H₈ | - | 5 mL | - | - |

| Water | H₂O | - | 0.5 mL | - | - |

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-3-methylbenzamide (261 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

II. Mizoroki-Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in the synthesis of complex organic molecules.[8]

Mechanistic Rationale

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[8] The regioselectivity of the alkene addition is influenced by both electronic and steric factors. For terminal alkenes, the aryl group typically adds to the less substituted carbon. The use of a phosphine ligand is often beneficial, and for sterically hindered substrates, bulky, electron-rich ligands can improve reaction efficiency.

Figure 2: Simplified Mizoroki-Heck catalytic cycle.

Detailed Protocol: Mizoroki-Heck Reaction of 2-Iodo-3-methylbenzamide with Styrene

Materials:

| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |

| 2-Iodo-3-methylbenzamide | C₈H₈INO | 261.06 | 261 mg | 1.0 | 1.0 |

| Styrene | C₈H₈ | 104.15 | 156 µL | 1.5 | 1.5 |

| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 2.2 mg | 0.01 | 0.01 |

| Tri(o-tolyl)phosphine | C₂₁H₂₁P | 304.37 | 6.1 mg | 0.02 | 0.02 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 279 µL | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | - | 5 mL | - | - |

Procedure:

-

In a sealed tube, combine 2-iodo-3-methylbenzamide (261 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL), triethylamine (279 µL, 2.0 mmol), and styrene (156 µL, 1.5 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

-

Cool the reaction to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography to yield the substituted styrene derivative.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[1][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Mechanistic Rationale

The traditional Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[9] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For sterically hindered substrates, copper-free conditions can be advantageous to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.

Figure 3: Simplified Sonogashira catalytic cycles.

Detailed Protocol: Copper-Free Sonogashira Coupling of 2-Iodo-3-methylbenzamide with Phenylacetylene

Materials:

| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |

| 2-Iodo-3-methylbenzamide | C₈H₈INO | 261.06 | 261 mg | 1.0 | 1.0 |

| Phenylacetylene | C₈H₆ | 102.14 | 132 µL | 1.2 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 29 mg | 0.025 | 0.025 |

| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 418 µL | 3.0 | 3.0 |

| Tetrahydrofuran (THF) | C₄H₈O | - | 5 mL | - | - |

Procedure:

-

To a Schlenk tube, add 2-iodo-3-methylbenzamide (261 mg, 1.0 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

-

Evacuate and backfill with an inert gas.

-

Add degassed THF (5 mL) and diisopropylamine (418 µL, 3.0 mmol).

-

Add phenylacetylene (132 µL, 1.2 mmol) dropwise at room temperature.

-

Heat the mixture to 60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with diethyl ether (20 mL), and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).

-

Dry the organic phase over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to obtain the arylalkyne product.

IV. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals.[10]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex.[10] Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is often critical for efficient deprotonation of the amine. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and reductive elimination steps, especially with sterically hindered substrates.

Figure 4: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Iodo-3-methylbenzamide with Morpholine

Materials:

| Reagent/Solvent | Formula | M.W. | Amount | Moles | Eq. |

| 2-Iodo-3-methylbenzamide | C₈H₈INO | 261.06 | 261 mg | 1.0 | 1.0 |

| Morpholine | C₄H₉NO | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |

| XPhos | C₃₃H₄₅P | 468.69 | 19 mg | 0.04 | 0.04 |

| NaOtBu | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |

| Toluene | C₇H₈ | - | 5 mL | - | - |

Procedure:

-

In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Add 2-iodo-3-methylbenzamide (261 mg, 1.0 mmol) and a stir bar.

-

Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

-

Seal the vial and heat at 100 °C for 12-24 hours.

-

Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify by flash chromatography to isolate the N-arylated product.

Troubleshooting and Optimization

Palladium-catalyzed cross-coupling reactions can sometimes be challenging. Here are some common issues and potential solutions:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Impure reagents or solvents- Insufficient temperature | - Use a pre-catalyst or ensure proper in situ catalyst formation.- Purify reagents and use dry, degassed solvents.- Increase reaction temperature. |

| Formation of byproducts | - Homocoupling of the boronic acid (Suzuki)- Glaser coupling of the alkyne (Sonogashira)- Reductive dehalogenation | - Use a less reactive base or shorter reaction time.- Employ copper-free conditions.- Ensure an inert atmosphere; consider a different ligand/base system. |

| Inconsistent results | - Variable quality of reagents- Presence of oxygen or moisture | - Use reagents from a reliable source.- Employ rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line). |

Conclusion

The palladium-catalyzed cross-coupling of 2-iodo-3-methylbenzamide is a powerful and versatile strategy for the synthesis of complex molecules, particularly in the context of drug discovery. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively overcome the steric challenges posed by the ortho-methyl group and leverage the high reactivity of the aryl iodide. The protocols provided in this guide serve as a robust starting point for the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this important substrate, enabling the efficient construction of diverse molecular architectures.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

-

Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]

-

Jones, K. M.; et al. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 2013 , 17 (2), 229–237. [Link]

-

Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 2003 , 103 (8), 3029–3070. [Link]

-

Nobel Prize Outreach AB. The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

-

Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 2009 , 42 (8), 1074–1086. [Link]

-

Ackermann, L. Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations of C–H Bonds. Accounts of Chemical Research, 2014 , 47 (2), 281–295. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]

-

Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

-

de Meijere, A.; Diederich, F. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004 . [Link]

-

Bai, L.; et al. Discovery of Niraparib, a Potent, Orally Active PARP-1/2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 2014 , 57 (22), 9474–9487. [Link]

-

Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 2009 , 48 (28), 5094-5115. [Link]

-

Royal Society of Chemistry. The Heck reaction. [Link]

-

American Chemical Society. Suzuki-Miyaura Cross-Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. The Sonogashira Reaction. [Link]

-

Royal Society of Chemistry. Catalysis Science & Technology. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Cross-Coupling Reactions: A Practical Guide. [Link]

-

The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene. [Link]

-

Heck coupling reaction of iodobenzene and styrene. [Link]

-

Copper-Free Sonogashira Coupling of ortho-substituted aryl iodides. [Link]

-

Buchwald-Hartwig amination of ortho-substituted aryl halides. [Link]

-

Synthesis of PARP inhibitors via Suzuki coupling. [Link]

-

Steric and electronic effects in cross-coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wwjmrd.com [wwjmrd.com]

- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Copper-Catalyzed Intramolecular Cyclization of 2-Iodobenzamide Derivatives

Target Analyte: Isoindolin-1-ones (Phthalimidines) Methodology: Cu(I)-Catalyzed Ullmann-Type C–N Coupling Version: 2.0 (High-Throughput & Green Chemistry Compatible)

Introduction & Scientific Context

The isoindolin-1-one scaffold is a privileged pharmacophore found in diverse therapeutic agents, including antipsychotics, anti-inflammatory drugs, and anesthetic agents (e.g., Pazinaclone). Historically, the synthesis of these heterocycles relied on palladium-catalyzed carbonylation or lithiation strategies, which suffer from high costs, toxicity, and air sensitivity.

This guide details the Copper-Catalyzed Intramolecular Cyclization of 2-iodobenzamides , a robust, cost-effective alternative. Unlike traditional Ullmann condensations requiring harsh temperatures (>200 °C), modern ligand-accelerated protocols allow this transformation to proceed under mild conditions (80–110 °C).

Why This Method?

-

Atom Economy: Intramolecular cyclization generates minimal waste (salt byproduct).

-

Chemoselectivity: Tolerates aryl chlorides, esters, and nitriles that might succumb to Pd-catalysis.

-

Scalability: Copper precursors (CuI, CuBr) are orders of magnitude cheaper than Pd(OAc)₂.

Mechanistic Principles

To optimize this reaction, one must understand the catalytic cycle. The reaction follows a modified Ullmann-Goldberg mechanism. Recent Density Functional Theory (DFT) studies and kinetic data suggest an Oxidative Addition – Reductive Elimination (OA-RE) pathway involving a Cu(I)/Cu(III) cycle, stabilized by bidentate ligands.

The Catalytic Cycle[1]

-

Ligation: The pre-catalyst (CuI) coordinates with the bidentate ligand (L), breaking polymeric CuI chains to form a soluble, reactive L-Cu(I) species.

-

Amidate Formation: Base-mediated deprotonation of the amide nitrogen allows coordination to the Cu center, forming a cuprate intermediate.

-

Oxidative Addition: The C–I bond of the aryl iodide undergoes oxidative addition to the Cu(I) center, generating a transient, high-energy Cu(III) metallacycle.

-

Reductive Elimination: The C–N bond forms, expelling the product and regenerating the active L-Cu(I) catalyst.

Pathway Visualization

Figure 1: Proposed catalytic cycle for the Cu-catalyzed intramolecular amidation. The cycle relies on the accessibility of the Cu(III) intermediate, which is facilitated by electron-rich bidentate ligands.

Critical Reaction Variables (Optimization Matrix)

Success depends on the interplay between ligand, base, and solvent. Use this matrix to select conditions based on your substrate's sensitivity.

| Variable | Standard Recommendation | Rationale & Causality |

| Ligand | DMEDA (N,N'-Dimethylethylenediamine) or L-Proline | DMEDA: Excellent for electron-rich substrates; stabilizes Cu(I).L-Proline: Best for electron-poor substrates; carboxylate acts as an intramolecular base to assist deprotonation. |

| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃: Standard. Requires polar solvent for solubility.Cs₂CO₃: "Cesium Effect" increases solubility in organic solvents, crucial for bulky substrates. |

| Solvent | DMSO or DMF | High dielectric constant facilitates the solubility of inorganic bases and stabilizes charged intermediates. |

| Catalyst | CuI (Purified) | Iodide is a soft ligand that matches soft Cu(I). Warning: Impure (green/blue) CuI contains Cu(II) and will kill the reaction. |

Experimental Protocols

Protocol A: The "Gold Standard" Method (High Yield)

Best for: Drug discovery intermediates, gram-scale synthesis, and difficult substrates.

Reagents:

-

Substrate: 2-Iodobenzamide derivative (1.0 equiv)

-

Catalyst: CuI (99.999% trace metals basis) (10 mol%)

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

-

Base: K₂CO₃ (anhydrous, granular) (2.0 equiv)

-

Solvent: DMSO (0.5 M concentration relative to substrate)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Why: Oxygen oxidizes active Cu(I) to inactive Cu(II), stalling the cycle.

-

-

Solids Addition: Charge the vial with CuI (10 mol%), K₂CO₃ (2.0 equiv), and the 2-iodobenzamide substrate (1.0 equiv). Cap the vial and purge with inert gas for 5 minutes.

-

Liquids Addition: Syringe in anhydrous DMSO followed by DMEDA (20 mol%).

-

Visual Check: The solution should turn a pale yellow/green. A dark blue or black color immediately indicates catalyst oxidation or decomposition.

-

-

Reaction: Seal the vessel and heat to 80–110 °C for 12–24 hours.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aryl iodide peak.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMSO. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Green Chemistry Method (Aqueous Micellar)

Best for: Sustainability-focused projects, simple substrates.

Reagents:

-

Surfactant: TPGS-750-M (2 wt % in water)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Et₃N (3.0 equiv)

Modifications:

-

Replace DMSO with the surfactant solution.

-

The reaction proceeds within the lipophilic micellar cores, effectively concentrating reagents and allowing the use of water as the global medium.

-

Note: This method may require slightly higher catalyst loading (15 mol%) for sterically hindered amides.

Troubleshooting & Diagnostic Guide

This system is self-validating if you observe the colorimetric indicators.

| Observation | Diagnosis | Corrective Action |

| Reaction turns Blue/Green immediately | Catalyst Death. Cu(I) has oxidized to Cu(II). | Check inert gas lines. Ensure CuI is off-white/tan, not grey. Recrystallize CuI from saturated KI solution if necessary. |

| Stalled Conversion (<50%) | Product Inhibition. The isoindolinone product may coordinate Cu, poisoning it. | Switch to a stronger bidentate ligand (e.g., trans-1,2-cyclohexanediamine) that binds Cu tighter than the product does. |

| De-iodination (Ar-I | Protic Interference. Trace water is acting as a proton source before C-N bond formation. | Flame-dry glassware rigorously. Switch to Cs₂CO₃ and use molecular sieves in the solvent. |

| Low Yield with Primary Amides | Competitive Binding. Primary amides ( | Use a protecting group (e.g., benzyl) on the nitrogen, or increase temperature to 120 °C to facilitate ligand exchange. |

References

-

Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds and Amides." Journal of the American Chemical Society. Link

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

-

Evano, G., Blanchard, N., Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link

-

Sperotto, E., et al. (2010). "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions. Link

-

Lipshutz, B. H., et al. (2011). "Transition Metal Catalysis in the Amphiphile TPGS-750-M: A Green Alternative to Organic Solvents." Journal of Organic Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Hindered 2-Iodo-3-Methylbenzamide Substrates

Welcome to the technical support center for cross-coupling reactions involving the sterically hindered 2-iodo-3-methylbenzamide substrate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific class of transformations. The unique steric and electronic properties of this substrate—namely, the bulky ortho-iodine and meta-methyl groups, coupled with the coordinating potential of the amide moiety—necessitate careful selection of catalytic systems.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guides & FAQs by Reaction Type

We will address the most common palladium-catalyzed cross-coupling reactions, as these are fundamental transformations in modern organic synthesis.[1][2]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[3] However, the steric hindrance in 2-iodo-3-methylbenzamide can significantly impede the reaction.

Question: My Suzuki-Miyaura reaction with 2-iodo-3-methylbenzamide and an arylboronic acid is showing low conversion and/or significant dehalogenation of my starting material. What's going wrong and how can I fix it?

Answer: This is a classic problem for sterically hindered substrates. The low conversion is likely due to a slow oxidative addition step, which is the initial insertion of the Palladium(0) catalyst into the C-I bond. Dehalogenation is a common side reaction where the iodo group is replaced by a hydrogen atom. Here is a systematic approach to troubleshoot this issue:

Causality and Solution Workflow:

-

The Ligand is Critical: The primary cause is often an inadequate ligand that cannot facilitate the oxidative addition of the bulky substrate. Standard ligands like PPh₃ are often ineffective. You need to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[4][5]

-

Palladium Precatalyst Choice: While many Pd sources can work, the combination of the precatalyst and ligand is key.

-

Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] For hindered substrates, a strong, non-nucleophilic base is often required.

-

Recommendation: Use K₃PO₄ or Cs₂CO₃. K₃PO₄, sometimes with a small amount of water, can be very effective in anhydrous couplings.[7]

-

-

Solvent System: The solvent must be able to dissolve all components of the reaction and is often a non-coordinating, higher-boiling point solvent.

-

Recommendation: Dioxane or toluene are generally the most effective solvents for these types of couplings.[8]

-

Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Standard, reliable Pd(0) sources after in-situ reduction.[3][6] |

| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[4][5] |

| Base | K₃PO₄ (3 equivalents) | Strong, effective base for activating boronic acids in challenging couplings.[7] |

| Solvent | Dioxane or Toluene (0.1 M) | Aprotic, high-boiling solvents that are standard for Suzuki reactions.[8] |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier for hindered substrates. |

Logical Workflow for Suzuki Catalyst Selection

Caption: Troubleshooting workflow for hindered Suzuki coupling.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[9][10] This reaction is also highly sensitive to steric hindrance.

Question: I am trying to couple 2-iodo-3-methylbenzamide with a primary or secondary amine, but the reaction is sluggish and gives a poor yield. How can I improve this Buchwald-Hartwig amination?

Answer: Similar to the Suzuki coupling, steric hindrance is the main culprit. The bulky environment around the C-I bond slows down the oxidative addition, and the approach of the amine can also be sterically challenging. For C-N coupling of hindered partners, a highly active catalyst system is essential.

Troubleshooting Steps:

-

Ligand is Paramount: The success of a challenging Buchwald-Hartwig amination almost entirely depends on the choice of ligand. You need a very bulky and electron-rich phosphine ligand.

-

Recommendation: Use one of the Buchwald biarylphosphine ligands. For primary amines, BrettPhos is an excellent choice.[9] For secondary amines, ligands like XPhos or RuPhos are often very effective. These ligands have been specifically designed to facilitate couplings of hindered substrates.

-

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

-

Recommendation: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these transformations. NaOt-Bu is more common, but for particularly hindered secondary amines, LHMDS can sometimes offer better results.

-

-

Palladium Precatalyst: Using a well-defined precatalyst can significantly improve reaction outcomes and reproducibility.

-

Recommendation: Consider using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that rapidly form the active Pd(0) species in solution, leading to more efficient catalysis.

-

Recommended Starting Conditions for Buchwald-Hartwig Amination

| Component | Recommendation | Rationale |

| Catalyst System | XPhos Pd G3 (2 mol%) or [Pd₂(dba)₃ (1 mol%) + RuPhos (3 mol%)] | Highly active and specialized catalyst systems for hindered C-N coupling.[10] |

| Base | NaOt-Bu (1.5 equivalents) | Strong, non-nucleophilic base to deprotonate the amine without side reactions. |

| Solvent | Toluene or CPME (Cyclopentyl methyl ether) | Aprotic solvents that perform well in Buchwald-Hartwig aminations. |

| Temperature | 90-110 °C | Thermal energy is required to drive the reaction to completion. |

Catalytic Cycle for Cross-Coupling Reactions

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides to form substituted alkynes.[11][12][13] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

Question: My Sonogashira coupling of 2-iodo-3-methylbenzamide with a terminal alkyne is failing, and I'm mostly observing homocoupling of the alkyne (Glaser coupling). What should I do?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance. The key is to accelerate the main catalytic cycle to outcompete the undesired pathway.

Troubleshooting Strategy:

-

Copper-Free Conditions: The copper co-catalyst is often responsible for promoting the homocoupling side reaction. For difficult substrates, a copper-free Sonogashira protocol can be highly effective.[14]

-

Recommendation: Omit the copper salt (typically CuI). To compensate, you may need a slightly higher catalyst loading or a more active ligand.

-

-

Ligand and Palladium Source: Even in Sonogashira couplings, a good ligand is beneficial.

-

Base and Solvent: An amine base is typically used, which also serves as the solvent in some cases.

-

Recommendation: Use a base like triethylamine (TEA) or diisopropylamine (DIPA). For copper-free conditions, a stronger base like Cs₂CO₃ or K₂CO₃ in a solvent like DMF can be effective. A patent suggests that tetrabutylammonium acetate can be an important base for achieving high yields in copper-free systems.[14]

-

Recommended Starting Conditions for Sonogashira Coupling

| Component | Recommendation (Copper-Free) | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Reliable Pd sources for copper-free protocols.[14] |

| Ligand | P(t-Bu)₃ (4-5 mol%) | A bulky, electron-rich ligand that promotes the catalytic cycle.[15] |

| Base | Cs₂CO₃ (2 equivalents) or TBA-OAc (2 equivalents) | Strong base to deprotonate the alkyne and facilitate the reaction.[14] |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents suitable for copper-free conditions. |

| Temperature | Room Temperature to 60 °C | Copper-free reactions can often be run under milder temperature conditions. |

Heck Reaction (C-C Alkenylation)

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[16][17] The steric hindrance of 2-iodo-3-methylbenzamide can pose a significant challenge.

Question: I am attempting a Heck reaction between 2-iodo-3-methylbenzamide and an acrylate, but I am getting very low yields and recovery of starting material. How can I promote this reaction?

Answer: The Heck reaction with hindered aryl halides is notoriously difficult. The key steps of migratory insertion and β-hydride elimination can be affected by the steric bulk.

Troubleshooting Strategy:

-

Ligand Choice: For hindered systems, phosphine-free catalyst systems or systems with specific N-heterocyclic carbene (NHC) ligands can be effective. However, bulky phosphines can also work.

-

Recommendation: A good starting point is to use a Herrmann-Beller type catalyst (palladacycle) or to generate a catalyst from Pd(OAc)₂ and a bulky ligand like P(o-tol)₃ or an NHC ligand like IPr.

-

-

Base and Additives: A non-coordinating organic base is typically used. Additives can be crucial.

-

Recommendation: Use a base like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA). The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially for aryl iodides.

-

-

Solvent and Temperature: High temperatures are often required for Heck reactions.

Recommended Starting Conditions for Heck Reaction

| Component | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium source for Heck reactions.[20] |

| Ligand/Additive | P(o-tol)₃ (4 mol%) and TBAB (1 equivalent) | A moderately bulky ligand and a phase-transfer catalyst to promote the reaction. |

| Base | K₂CO₃ (2 equivalents) or TEA (3 equivalents) | Inorganic or organic base to neutralize the HI generated.[18][19] |

| Solvent | DMF or NMP | High-boiling polar aprotic solvents are standard for Heck reactions.[18][19] |

| Temperature | 120-140 °C | High thermal energy is often necessary to overcome the steric barrier. |

General FAQs

Q1: Can the amide group in 2-iodo-3-methylbenzamide interfere with the catalysis? A1: Yes, potentially. The amide functionality can act as a coordinating group to the palladium center, which might sequester the catalyst and inhibit its activity. This is another reason why using strongly binding, bulky phosphine ligands is so important—they can prevent or minimize this unwanted coordination and keep the catalyst active in the desired cycle.

Q2: My starting material is an aryl bromide or chloride instead of the iodide. How does that change things? A2: If you are using the analogous 2-bromo- or 2-chloro-3-methylbenzamide, the reactions become significantly more challenging. The C-X bond strength increases dramatically from Iodine to Bromine to Chlorine, making the oxidative addition step much more difficult.[21] For aryl chlorides, you absolutely must use a highly specialized catalyst system, typically involving a very electron-rich and bulky ligand like SPhos, XPhos, or an advanced N-heterocyclic carbene (NHC) ligand.[5][8][22] Catalyst loadings may also need to be increased.[6]

Q3: I see a lot of black precipitate (palladium black) in my reaction. What does this mean? A3: The formation of palladium black indicates that your active Pd(0) catalyst is decomposing and crashing out of solution. This is a common mode of catalyst deactivation. It usually means that the ligand is not effectively stabilizing the palladium, or the reaction temperature is too high for the chosen catalyst system. The solution is to switch to a more robust and strongly coordinating ligand (like the biaryl phosphines mentioned above) or to try running the reaction at a lower temperature.

Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 2-iodo-3-methylbenzamide with a generic arylboronic acid.

Materials:

-

2-Iodo-3-methylbenzamide (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(OAc)₂ (0.02 eq, 2 mol%)

-

SPhos (0.04 eq, 4 mol%)

-

K₃PO₄ (powdered, dried) (3.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-iodo-3-methylbenzamide, the arylboronic acid, and K₃PO₄.

-

In a separate vial, weigh out Pd(OAc)₂ and SPhos. Add a small amount of the anhydrous dioxane to this vial and swirl to dissolve/suspend the catalyst components.

-

Add the catalyst mixture to the main reaction vial.

-

Add the remaining anhydrous dioxane to the reaction vial to achieve a final concentration of approximately 0.1 M with respect to the 2-iodo-3-methylbenzamide.

-

Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Place the vial in a preheated oil bath or heating block set to 100 °C.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

-

Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Leadbeater, N. E. (2006). Palladium-catalyzed coupling of aryl halides with alkynes. U.S.

-

MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1944. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2(4), 581-609. [Link]

-

Li, Y., et al. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Ikawa, T., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC. [Link]

-

Gao, C., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

-

Kumar, P., et al. (2010). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Sau, S., et al. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Lundgren, R. J., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11153. [Link]

-

WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

-

Li, J., et al. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. [Link]

-

St-Onge, M., & Charette, A. B. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Lundgren, R. J., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]

-

Vadagaonkar, K. S., et al. (2015). Iodine-Mediated Domino Protocol for the Synthesis of Benzamides from Ethylarenes via sp3 C-H Functionalization. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

-

Chan, T. R., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

-

YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [Link]

-

Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

-

NIH. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Iodothiophene. [Link]

-

The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

-

Semantic Scholar. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 21. uwindsor.ca [uwindsor.ca]

- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]

Technical Support Center: Improving the Aqueous Solubility of 2-Iodo-3-Methylbenzamide

Welcome to the technical support guide for 2-iodo-3-methylbenzamide. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for addressing solubility challenges with this compound in aqueous buffers. This guide moves from foundational knowledge to practical, step-by-step troubleshooting protocols.

Compound Profile: Understanding 2-Iodo-3-Methylbenzamide

Before troubleshooting, it is essential to understand the physicochemical properties of the molecule, as these characteristics are the root cause of its poor aqueous solubility. 2-Iodo-3-methylbenzamide is a substituted aromatic amide. Its structure, featuring a non-polar iodinated toluene ring, contributes significantly to its hydrophobicity.

| Property | Value / Prediction | Implication for Aqueous Solubility |

| Molecular Formula | C₈H₈INO | - |

| Molecular Weight | 261.06 g/mol [1] | Moderate molecular weight, typical for small molecule drugs. |

| Appearance | Solid | Crystalline solids require energy to break the crystal lattice before solvation can occur. |

| Predicted logP | 2.27[2] | A logP value greater than 2 indicates significant lipophilicity and predicts poor water solubility. |

| pKa (Predicted) | Neutral | The benzamide functional group is extremely weakly acidic (pKa ≈ 13-17) and weakly basic (pKa of conjugate acid ≈ -1 to -2)[3][4]. It is effectively a neutral molecule within the typical experimental pH range of 1-10. |

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when working with 2-iodo-3-methylbenzamide.

Question: I added the solid 2-iodo-3-methylbenzamide powder directly to my phosphate-buffered saline (PBS), but it won't dissolve. Why? Answer: This is expected behavior due to the compound's high lipophilicity, as indicated by its predicted logP of 2.27[2]. The non-polar, iodine- and methyl-substituted benzene ring makes the molecule energetically unfavorable to dissolve in a highly polar, hydrogen-bonded solvent like water. You should always start by preparing a concentrated stock solution in a suitable organic solvent.

Question: What is the best organic solvent to use for a high-concentration stock solution? Answer: Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices for preparing concentrated stock solutions (e.g., 10-50 mM). These water-miscible organic solvents can effectively solvate the compound. When the stock solution is then diluted into your aqueous buffer (typically ≤1% v/v final concentration), the organic solvent helps keep the compound in solution[5][6].

Question: Can I use pH adjustment to increase the solubility of 2-iodo-3-methylbenzamide? Answer: Adjusting the pH of the buffer is unlikely to significantly improve the solubility of this specific compound. The solubility of ionizable drugs is highly pH-dependent because pH changes can convert a neutral, less soluble form into a charged, more soluble salt[7][8]. However, 2-iodo-3-methylbenzamide is a neutral molecule across the conventional pH range (1-10)[3][4]. Therefore, pH modification will not lead to salt formation and is not a primary strategy for enhancing its solubility.

Question: My compound dissolves in the stock solution but precipitates when I dilute it into my aqueous buffer. What should I do? Answer: This is a classic sign of a compound "crashing out" of solution when the environment changes from a favorable organic solvent to an unfavorable aqueous one. This indicates that the thermodynamic solubility limit in the final buffer has been exceeded. The troubleshooting guide below provides a systematic approach to overcome this issue using co-solvents or cyclodextrins.

Systematic Troubleshooting Guide

This guide provides a tiered approach to systematically improve the aqueous solubility of 2-iodo-3-methylbenzamide. Start with Tier 1 and proceed to Tier 2 if solubility issues persist.

Solubility Enhancement Workflow

The following diagram outlines the logical decision-making process for addressing solubility challenges.

Caption: A decision-tree workflow for improving compound solubility.

Tier 1: The Essential First Step - Organic Stock Solution

Problem: The compound has negligible solubility when added directly to aqueous media.

Solution: Prepare a high-concentration stock solution in a 100% water-miscible organic solvent.

Causality: Organic solvents like DMSO effectively break the intermolecular forces in the compound's crystal lattice and solvate the hydrophobic molecule. When this stock is diluted into the final buffer, the small amount of organic solvent (the "co-solvent") can help maintain solubility. However, the final concentration of the organic solvent must be kept low (e.g., <1%) to avoid impacting biological assays.

Procedure:

-

Weigh out the required amount of 2-iodo-3-methylbenzamide solid.

-

Add the appropriate volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortex and/or gently warm (to 30-37°C) until the solid is completely dissolved and the solution is clear.

-

Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).

Tier 2: Formulation with Solubilizing Excipients

If simple dilution of an organic stock solution still results in precipitation, the carrying capacity of the aqueous buffer must be increased. This can be achieved using co-solvents or cyclodextrins.

Problem: The compound precipitates from the buffer even with a small amount (<1%) of DMSO or ethanol present from the stock solution.

Solution: Increase the proportion of organic co-solvent in the final aqueous buffer.

Causality: Co-solvents are water-miscible solvents that, when added to water, reduce the overall polarity of the solvent system. This polarity reduction lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more favorable[5][6]. Common biocompatible co-solvents are listed below.

| Co-solvent | Type | Typical Conc. Range | Notes |

| Polyethylene Glycol 400 (PEG 400) | Non-ionic polymer | 5-20% (v/v) | Highly effective and commonly used in preclinical formulations[9]. |

| Propylene Glycol (PG) | Dihydroxy alcohol | 5-20% (v/v) | Another common and effective solubilizer. |

| Ethanol | Alcohol | 2-10% (v/v) | Can be effective, but higher concentrations may affect cell viability or protein stability. |

| Glycerin | Trihydroxy alcohol | 5-20% (v/v) | Increases viscosity, which can slow dissolution but ultimately aids solubility. |